3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Description
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is a chemical compound that features both fluorophenyl and trifluoromethyl groups attached to a picolinic acid core
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-3-1-7(2-4-9)10-5-8(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDDIPMJYFUEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid typically involves the introduction of the fluorophenyl and trifluoromethyl groups onto the picolinic acid framework. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group. These reactions often utilize reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorophenyl group, can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)picolinic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)picolinic acid: Lacks the fluorophenyl group, affecting its biological activity and applications.
3-(4-Chlorophenyl)-5-(trifluoromethyl)picolinic acid:
Uniqueness
3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
